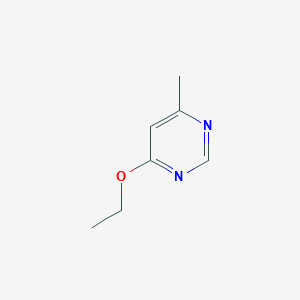

4-Ethoxy-6-methylpyrimidine

説明

Overview of Pyrimidine (B1678525) Chemistry and Derivatives

General Characteristics of Pyrimidine Ring Systems

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at the first and third positions of the ring. humanjournals.comrsc.org This fundamental structure is a building block for a vast array of natural and synthetic molecules. humanjournals.comumich.edu The pyrimidine ring is planar and exhibits resonance, although its resonance energy is less than that of benzene (B151609) or pyridine. ijpbs.com

The presence of two electronegative nitrogen atoms makes the pyrimidine ring π-deficient, meaning the electron density at the 2, 4, and 6 positions is significantly reduced. wikipedia.orgscialert.net This electronic characteristic makes electrophilic aromatic substitution more difficult compared to benzene, while facilitating nucleophilic aromatic substitution. wikipedia.orgnih.gov Conversely, the 5-position is less electron-deficient, allowing for electrophilic substitution reactions like nitration and halogenation under certain conditions. wikipedia.orgscialert.net The nitrogen atoms in the pyrimidine ring also confer basic properties, although it is a much weaker base than pyridine. wikipedia.orgbhu.ac.in

Significance of Pyrimidine Derivatives in Chemical and Biological Sciences

Pyrimidine derivatives are of paramount importance in both chemical and biological sciences. In nature, the most well-known pyrimidines are the nucleobases cytosine, thymine (B56734), and uracil (B121893), which are fundamental components of nucleic acids (DNA and RNA). umich.eduwikipedia.orgontosight.ai These molecules play a critical role in storing and transmitting genetic information. ontosight.ai Additionally, other natural products like thiamine (B1217682) (vitamin B1) contain a pyrimidine ring. wikipedia.orgbritannica.com

The diverse biological activities of pyrimidine derivatives have made them a focal point of medicinal chemistry research. humanjournals.comgsconlinepress.com Synthetic pyrimidine analogues have been developed that exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antimalarial activities. humanjournals.comontosight.aiorientjchem.orgscientifictemper.com This has led to the development of numerous pyrimidine-based drugs. humanjournals.com In the realm of synthetic chemistry, pyrimidines serve as versatile building blocks for the creation of more complex heterocyclic systems.

Specific Focus on 4-Ethoxy-6-methylpyrimidine within Pyrimidine Research

Research Context and Scope

This compound, with the chemical formula C7H10N2O, is a specific derivative that has been a subject of academic investigation. echemi.comscbt.com Its structure features an ethoxy group at the 4-position and a methyl group at the 6-position of the pyrimidine ring. Research on this compound often involves its synthesis, characterization, and exploration of its reactivity in various chemical transformations. For instance, studies have explored its reactions, such as the 1,3-dipolar cycloaddition of its N-oxide derivative with reagents like phenyl isocyanate. clockss.orgjst.go.jp

The synthesis of related structures, such as 6-ethoxy-4-chloromethyl-2-methyl-pyrimidine, has also been documented, highlighting the chemical manipulations possible on this scaffold. prepchem.com Furthermore, research into the synthesis of related pyrimidine derivatives, like 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles, provides a broader context for the types of functionalization and cyclization reactions that are explored within this class of compounds. researchgate.net

Interdisciplinary Relevance

The study of this compound and its derivatives extends beyond pure chemistry into interdisciplinary fields. As a substituted pyrimidine, it is part of a class of compounds with significant biological potential. While specific biological activities of this compound itself are not extensively detailed in the provided search results, the broader family of pyrimidine derivatives is known to interact with various biological targets. ontosight.ai For example, research on related compounds like 4-Chloro-6-methylpyrimidine (B1361110) highlights its use as an intermediate in the synthesis of pharmaceuticals with potential antimicrobial and anticancer properties.

The investigation of more complex molecules incorporating the this compound moiety, such as 4-[4-(4-Ethoxy-6-methylpyrimidin-5-yl)-3-methylphenoxy]furo[3,2-c]pyridine, further underscores its relevance in the design of potentially bioactive compounds. nih.gov The synthesis of various derivatives, including carboxamides and hydrazinyl-substituted versions, points towards its use as a scaffold in the development of new chemical entities for further study. aksci.combldpharm.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H10N2O |

| Molecular Weight | 138.17 g/mol |

| Density | 1.041 g/cm³ |

| Boiling Point | 226.5°C at 760 mmHg |

| Refractive Index | 1.493 |

Table generated from data in search result echemi.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-ethoxy-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-10-7-4-6(2)8-5-9-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDRYHLVZLBDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505036 | |

| Record name | 4-Ethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4718-50-7 | |

| Record name | 4-Ethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Ethoxy 6 Methylpyrimidine

Established Synthetic Routes to 4-Ethoxy-6-methylpyrimidine

The traditional synthesis of this compound relies on robust and well-documented chemical reactions. These methods are characterized by the sequential formation of the heterocyclic core and the installation of functional groups, providing a logical and versatile approach to the target molecule.

Classical Condensation Reactions for Pyrimidine (B1678525) Core Formation

The formation of the pyrimidine ring is most classically achieved through the condensation of two key fragments: a three-carbon component and a molecule providing a nitrogen-carbon-nitrogen (N-C-N) unit.

The Pinner synthesis is a primary and widely utilized method for pyrimidine ring formation, involving the condensation of a 1,3-dicarbonyl compound with an amidine. researchgate.netslideshare.netslideshare.net In the context of this compound synthesis, the logical 1,3-dicarbonyl precursor is ethyl acetoacetate (B1235776). This starting material provides the C4, C5, and C6 atoms of the pyrimidine ring, and conveniently incorporates the required methyl group at what will become the 6-position.

The N-C-N fragment is typically supplied by an amidine, such as formamidine, which reacts with the two carbonyl groups of the dicarbonyl compound to form the heterocyclic ring. slideshare.netyoutube.com The initial product of this condensation using ethyl acetoacetate is 4-hydroxy-6-methylpyrimidine, a key intermediate that can be further functionalized to introduce the ethoxy group. The reaction mechanism proceeds through nucleophilic attack, dehydration, and cyclization. slideshare.net

A similar condensation strategy is employed for the synthesis of related pyrimidine derivatives, illustrating the robustness of this approach. For instance, 4,6-dihydroxy-2-methylpyrimidine (B75791) can be synthesized from dimethyl malonate and acetamidine (B91507) hydrochloride. google.com

Table 1: Example of Pyrimidine Core Synthesis via Condensation google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Product |

| Dimethyl malonate | Acetamidine hydrochloride | Sodium methoxide | Methanol | 18-25 °C | 3-5 h | 4,6-dihydroxy-2-methylpyrimidine |

A broader strategy for forming the pyrimidine scaffold involves the condensation of various carbonyl compounds with molecules containing amine functionalities. nih.govnih.gov This de novo synthesis approach leverages commercially available fragments to construct the heterocyclic core. nih.gov For example, methods exist that rely on the condensation of carbonyls with diamines to create the pyrimidine ring system. slideshare.net While less direct for installing the specific substitution pattern of this compound from simple precursors, this family of reactions represents a fundamental strategy in pyrimidine chemistry.

Alkylation and Etherification Strategies for Ethoxy Group Introduction

The introduction of the ethoxy group at the C4 position is typically accomplished after the formation of the pyrimidine ring. Starting from the intermediate 4-hydroxy-6-methylpyrimidine, a two-step sequence is employed. First, the hydroxyl group is converted into a better leaving group, most commonly a chloro group, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

The resulting 4-chloro-6-methylpyrimidine (B1361110) is then susceptible to nucleophilic aromatic substitution. The ethoxy group can be installed via a Williamson ether synthesis-type reaction, where the chloropyrimidine is treated with sodium ethoxide in an ethanol (B145695) solvent. This reaction proceeds via nucleophilic displacement of the chloride by the ethoxide ion.

A highly analogous and efficient reaction has been reported for a similar substrate, where 4,6-dichloro-2-(methylthio)pyrimidine (B19916) was treated with sodium ethoxide in ethanol at room temperature. mdpi.comresearchgate.net The reaction proceeded smoothly and with high regioselectivity to give the mono-substituted product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015), in high yield. mdpi.comresearchgate.net This demonstrates the feasibility and efficiency of introducing an ethoxy group onto a chloropyrimidine scaffold.

Table 2: Research Findings on Ethoxy Group Introduction via Nucleophilic Substitution mdpi.com

| Substrate | Reagent | Solvent | Temperature | Reaction Time | Product | Yield |

| 4,6-dichloro-2-(methylthio)pyrimidine | Sodium ethoxide (EtONa) | Ethanol (EtOH) | ~20 °C | 2 h | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | 89% |

Methyl Group Installation Methods

The most direct and common strategy for introducing the methyl group at the 6-position is to incorporate it from the beginning of the synthetic sequence. As described in the classical Pinner condensation (Section 2.1.1.1), the use of ethyl acetoacetate as the 1,3-dicarbonyl component ensures the presence of the methyl group at the correct position on the final pyrimidine ring. slideshare.net This approach is highly efficient as it avoids additional synthetic steps for C-H functionalization on a pre-formed pyrimidine ring. Other syntheses of methyl-substituted pyrimidines, such as 4-amino-2,6-dimethylpyrimidine, also rely on starting materials that already contain the necessary methyl groups. orgsyn.org

Advanced Synthetic Approaches and Innovations

While classical methods provide reliable routes to this compound, modern synthetic chemistry seeks to improve efficiency, reduce reaction times, and enhance yields. Advanced approaches often focus on procedural simplification and the use of alternative energy sources.

One significant innovation is the use of ultrasound irradiation to promote pyrimidine synthesis. nih.gov Ultrasound-assisted synthesis can lead to significantly shorter reaction times (often from hours to minutes) and higher yields compared to conventional heating methods. nih.gov This technique has been successfully applied to various classical reactions, including multicomponent and cyclocondensation reactions for building the pyrimidine core. nih.gov

Another area of innovation is the development of one-pot synthesis procedures. nih.govnih.gov These methods combine multiple reaction steps into a single operation without isolating intermediates, thereby saving time, reagents, and reducing waste. For example, a one-pot, two-stage base/acid-mediated reaction of isothiourea and a β-ketoester has been developed to provide various 4-pyrimidone-2-thioethers in good to excellent yields under mild conditions. nih.govnih.gov Such strategies could be adapted for the efficient synthesis of this compound and its precursors, representing an improvement over traditional multi-step sequences. One-pot procedures that generate imidazo[1,5-c]pyrimidines from 4,6-dichloropyrimidine (B16783) derivatives have also been reported, showcasing modern approaches to building complexity from common pyrimidine scaffolds. semanticscholar.org

Multicomponent Reactions (MCRs) in Pyrimidine Synthesis

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing the essential parts of all reactants, represent an efficient and atom-economical approach to complex molecules. For the synthesis of the 4,6-disubstituted pyrimidine core, such as that in this compound, the most classical and relevant MCR is a variation of the Biginelli reaction.

A plausible MCR approach to a precursor of this compound involves the condensation of a β-dicarbonyl compound, an amidine source, and an aldehyde. Specifically, to achieve the 4-methyl-6-oxo substitution pattern (a direct precursor to the target molecule), ethyl acetoacetate is a key starting material. The reaction of ethyl acetoacetate with an amidine, such as acetamidine hydrochloride, provides the core pyrimidine structure.

For instance, the synthesis of 4,6-dihydroxy-2-methylpyrimidine, an important intermediate, has been achieved through the reaction of dimethyl malonate and acetamidine hydrochloride in the presence of sodium methoxide. google.com A more direct precursor, 4-methyl-6-hydroxypyrimidine, is synthesized by the condensation of ethyl acetoacetate and thiourea, followed by desulfurization with a catalyst like Raney nickel. orgsyn.org This hydroxypyrimidine can then be converted to the corresponding 4-chloro-6-methylpyrimidine, setting the stage for the introduction of the ethoxy group.

The general scheme for such a reaction is outlined below:

Table 1: Representative MCR for Pyrimidine Precursor SynthesisClick to expand

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Precursor |

| Ethyl Acetoacetate | Thiourea | Sodium Methoxide | 2-Thio-6-methyluracil |

| Dimethyl Malonate | Acetamidine HCl | Sodium Methoxide | 4,6-Dihydroxy-2-methylpyrimidine |

This MCR approach is highly valued for its operational simplicity and its ability to rapidly generate molecular diversity, aligning with the principles of efficient chemical synthesis.

Catalytic Methodologies for Pyrimidine Derivatization

Catalysis offers powerful tools for both the initial synthesis of the pyrimidine ring and its subsequent functionalization. These methods often provide higher yields, greater selectivity, and more environmentally benign conditions compared to stoichiometric reactions.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov For the derivatization of pyrimidines, palladium-catalyzed cross-coupling reactions are particularly prominent.

A key strategy for synthesizing asymmetrically substituted pyrimidines like this compound involves the sequential cross-coupling of a dihalopyrimidine precursor. For example, starting with 4,6-dichloropyrimidine, one chlorine atom can be selectively displaced through a Suzuki or Stille coupling reaction to introduce the methyl group. The remaining chlorine can then be substituted to introduce the ethoxy group, or more commonly, the ethoxy group is introduced via nucleophilic aromatic substitution (see Section 2.3.1) after an initial cross-coupling.

Research has demonstrated the synthesis of 4,6-disubstituted pyrimidines from 4,6-dichloro-2-(morpholinyl)pyrimidine using sequential palladium-catalyzed cross-coupling reactions with triorganoindium reagents. nih.gov This highlights the versatility of palladium catalysis in selectively functionalizing the C-4 and C-6 positions of the pyrimidine ring.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Pyrimidine Functionalization Click on a row to view more details about the reaction.

Click to expand

| Catalyst | Reaction Type | Substrate Example | Product Type |

| Palladium(0) complexes | Suzuki Coupling | 4,6-Dichloropyrimidine | 4-Aryl/alkyl-6-chloropyrimidine |

| Palladium(0) complexes | Stille Coupling | 4-Chloro-6-methylpyrimidine | 4-Alkenyl-6-methylpyrimidine |

| Copper(II) Triflate | Cycloaddition | Propargyl alcohols and amidines | 2,4,6-Trisubstituted pyrimidines |

These methods provide a modular approach to pyrimidine derivatives, allowing for the introduction of a wide range of substituents. mdpi.com

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. In pyrimidine synthesis, organocatalysts can facilitate cycloaddition and condensation reactions under mild conditions.

For example, the synthesis of pyrimidine derivatives can be achieved through an organocatalytic inverse-electron-demand Diels-Alder reaction. While not directly producing this compound, this demonstrates the utility of organocatalysts in forming the pyrimidine core. More relevantly, the condensation reaction between a β-dicarbonyl compound (like ethyl acetoacetate) and an amidine can be promoted by Brønsted or Lewis acid organocatalysts. Trifluoroacetic acid (TFA) has been used as a catalyst for the synthesis of 4,6-bis(styryl)pyrimidines from acetylacetone (B45752) and urea (B33335), showcasing the potential for acid catalysis in forming the pyrimidine ring from relevant precursors. mdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional syntheses often use volatile organic compounds. Replacing these with water, ethanol, or ionic liquids significantly reduces environmental impact. tandfonline.com The synthesis of pyrimidines in aqueous media has been successfully demonstrated. tandfonline.com

Catalysis: As discussed previously, using catalytic amounts of a substance is inherently greener than using stoichiometric reagents, as it reduces waste. Recyclable catalysts, such as heterogeneous catalysts, further enhance the sustainability of the process. tandfonline.com

Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate pyrimidine synthesis, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. pjoes.comijres.org

Atom Economy: Multicomponent reactions (MCRs) are intrinsically green as they maximize the incorporation of atoms from the starting materials into the final product, generating minimal waste.

For example, a one-pot synthesis of dihydropyrimidones using natural catalysts derived from citrus extracts has been reported, highlighting the move towards benign and renewable resources in chemical synthesis. pjoes.com

Chemical Transformations and Reactivity of this compound

The reactivity of the pyrimidine ring is dictated by the electron-withdrawing nature of the two nitrogen atoms, which makes the carbon atoms (C-2, C-4, C-5, C-6) electron-deficient. This inherent electrophilicity is the basis for its most important chemical transformation: nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of pyrimidines, particularly those bearing a good leaving group, such as a halogen atom. masterorganicchemistry.com The pyrimidine ring is considered an electron-poor aromatic system, which facilitates the attack of nucleophiles. libretexts.org

The synthesis of this compound itself can be achieved via an SNAr reaction. A common route involves the preparation of 4-chloro-6-methylpyrimidine, which then reacts with a source of the ethoxide nucleophile, typically sodium ethoxide in ethanol.

A highly relevant study details the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide (EtONa) in ethanol at room temperature. mdpi.com The reaction proceeds regioselectively to give 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in high yield (89%). mdpi.comresearchgate.net This demonstrates that the ethoxide nucleophile readily displaces a chloride ion at the C-4/C-6 position of the pyrimidine ring.

The mechanism proceeds via a two-step addition-elimination pathway:

Addition: The nucleophile (ethoxide) attacks the electron-deficient carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

The presence of electron-donating groups like methyl and ethoxy on the ring would generally decrease the rate of further SNAr reactions compared to an unsubstituted or halogen-substituted ring, as they reduce the electrophilicity of the ring carbons. However, if a leaving group were present at the C-2 position, the compound could still undergo further nucleophilic substitution.

Nucleophilic Aromatic Substitution Reactions

Reactivity at the Pyrimidine Ring Positions

The pyrimidine ring is inherently electron-deficient, which generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution. However, the substituents on this compound modify this intrinsic reactivity. The ethoxy group at C4 and the methyl group at C6 are both electron-donating, thereby increasing the electron density of the ring, particularly at the C5 position. This makes the C5 position the most likely site for electrophilic attack. Conversely, the C2, C4, and C6 positions are the most electron-deficient and, therefore, the primary sites for nucleophilic attack. The nitrogen atoms in the ring can also act as sites for alkylation or oxidation.

Influence of Ethoxy and Methyl Groups on Reactivity

The ethoxy group, being a strong electron-donating group through resonance, significantly activates the pyrimidine ring towards electrophilic substitution and deactivates it towards nucleophilic substitution at the ortho and para positions. In the case of this compound, the ethoxy group at C4 directs electrophiles to the C5 position. The methyl group at C6, through hyperconjugation and a weak inductive effect, also contributes to the electron density of the ring, further enhancing the reactivity at the C5 position.

The presence of these two electron-donating groups makes the pyrimidine ring more electron-rich than unsubstituted pyrimidine, thus facilitating electrophilic substitution reactions that are typically difficult for the parent heterocycle. For nucleophilic substitution, these groups decrease the electrophilicity of the ring carbons, making such reactions less favorable compared to pyrimidines bearing electron-withdrawing groups.

Electrophilic Substitution Reactions

Due to the activating effect of the ethoxy and methyl groups, this compound can undergo electrophilic substitution reactions, primarily at the C5 position. While specific studies on this compound are limited, analogous transformations with similarly substituted pyrimidines suggest that reactions such as halogenation, nitration, and nitrosation would proceed at this site. The presence of two or three activating groups on the pyrimidine ring is generally required for successful electrophilic substitution. researchgate.net

Table 1: Predicted Electrophilic Substitution Reactions of this compound

| Reaction | Reagent | Predicted Product |

| Bromination | Br₂ | 5-Bromo-4-ethoxy-6-methylpyrimidine |

| Chlorination | Cl₂ | 5-Chloro-4-ethoxy-6-methylpyrimidine |

| Nitration | HNO₃/H₂SO₄ | 4-Ethoxy-6-methyl-5-nitropyrimidine |

| Nitrosation | NaNO₂/HCl | 4-Ethoxy-6-methyl-5-nitrosopyrimidine |

Oxidation Reactions

The substituents on this compound offer sites for oxidative transformations. The methyl group is susceptible to oxidation to a carboxylic acid group under strong oxidizing conditions, for instance, with potassium permanganate (B83412) (KMnO₄). researchgate.net The pyrimidine ring itself can undergo oxidation, potentially leading to the formation of N-oxides upon treatment with peracids. rsc.org The ethoxy group is generally stable under these conditions.

Reduction Reactions

The pyrimidine ring in this compound can be reduced, for example, by catalytic hydrogenation or with hydride reagents. Due to their relatively low aromaticity, pyrimidines are more easily reduced than pyridines. researchgate.net Reduction with borohydrides can lead to the formation of tetrahydropyrimidine (B8763341) derivatives. researchgate.net The specific conditions and the resulting stereochemistry would depend on the catalyst and reaction parameters employed.

Ring Transformations and Rearrangements

Functional Group Interconversions of Substituents

The ethoxy and methyl groups on the pyrimidine ring can be chemically modified. The ethoxy group can potentially be cleaved to the corresponding pyrimidin-4-ol, although this typically requires harsh conditions. More commonly, the reactivity of the pyrimidine ring itself is exploited. The methyl group offers a handle for further functionalization. For instance, it can be halogenated at the benzylic position and subsequently converted to other functional groups such as alcohols, aldehydes, or nitriles.

Applications of 4 Ethoxy 6 Methylpyrimidine in Pharmaceutical and Agrochemical Synthesis

Role as a Key Synthetic Intermediate

4-Ethoxy-6-methylpyrimidine's utility as a key synthetic intermediate stems from the reactivity of its substituted pyrimidine (B1678525) core. The ethoxy group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various other functional groups at the 4-position. This chemical versatility is a critical attribute for a building block in multi-step synthesis.

Precursor in Drug Discovery and Development

The pyrimidine nucleus is a common feature in a wide range of pharmaceuticals, and this compound serves as a valuable starting point for the synthesis of new drug candidates. The ability to modify the pyrimidine ring at various positions allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules.

The pyrimidine scaffold is present in numerous approved drugs, and intermediates like this compound are crucial for their synthesis. While specific examples of commercial drugs directly synthesized from this compound are not extensively documented in publicly available research, the established synthetic pathways for analogous pyrimidine-based drugs highlight its potential. For instance, the synthesis of various kinase inhibitors and other therapeutic agents often involves the reaction of a substituted pyrimidine with other complex molecules. The ethoxy group of this compound can be readily displaced by nucleophiles, a common strategy in the synthesis of complex drug molecules.

In the realm of drug discovery, the pyrimidine core is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. Researchers often use pyrimidine intermediates like this compound to create libraries of novel compounds for screening against various biological targets. The development of new anticancer agents, for example, often involves the synthesis of compounds with a pyrimidine core designed to inhibit specific enzymes or signaling pathways involved in cancer progression. The structural features of this compound make it an attractive starting material for generating such libraries of potential new drug candidates.

Building Block for Agrochemical Compounds

The pyrimidine ring is also a key structural motif in many modern agrochemicals, including herbicides, fungicides, and insecticides. The specific substitution pattern of this compound can impart desirable properties to the final agrochemical product, such as selectivity and efficacy.

Research into new pesticides and herbicides frequently utilizes pyrimidine derivatives. While direct synthesis of commercial pesticides from this compound is not prominently reported, the synthesis of structurally similar and highly effective herbicides is well-documented. For example, aryloxyphenoxypropionate herbicides have been synthesized using pyrimidine intermediates. These herbicides are known for their high efficiency and selectivity. The synthesis of such compounds often involves the reaction of a substituted pyrimidine with other aromatic rings, a process where this compound could serve as a key reactant.

The following table details examples of herbicidal compounds synthesized from pyrimidine precursors, illustrating the potential synthetic utility of this compound.

| Herbicide Class | Pyrimidine Precursor Example | Resulting Herbicidal Compound Class |

| Pyrimidinyloxyphenoxy Acetates | 2-methylsulfonyl-4,6-disubstituted-pyrimidine | 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates |

The development of new crop protection agents is a continuous effort to combat resistance and improve safety profiles. Pyrimidine-based compounds are at the forefront of this research. The structural versatility of intermediates like this compound allows for the creation of new active ingredients for fungicides and insecticides. For instance, the synthesis of novel fungicides often involves building upon a core heterocyclic structure like pyrimidine to optimize activity against specific plant pathogens. The development of such agents is critical for ensuring food security and sustainable agricultural practices.

Derivatization for Enhanced Bioactivity

The this compound scaffold serves as a versatile platform for the development of novel bioactive molecules. Its inherent chemical properties allow for targeted modifications, leading to derivatives with potentially enhanced efficacy and specificity.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how different functional groups and structural modifications on the this compound core influence its biological activity. While specific, comprehensive SAR studies solely on this compound are not extensively documented in publicly available literature, general principles from related pyrimidine derivatives can be extrapolated.

For instance, research on various 4-alkoxypyrimidines has shown that the nature of the alkoxy group at the C4 position can significantly impact activity. The ethoxy group in this compound provides a balance of lipophilicity and hydrophilicity, which can be crucial for membrane permeability and interaction with biological targets. Modifications to this ethoxy group, such as increasing or decreasing the alkyl chain length, introducing branching, or adding cyclic moieties, would likely alter the compound's pharmacokinetic and pharmacodynamic properties.

Furthermore, substitutions at the C2 and C5 positions of the pyrimidine ring, which are unsubstituted in the parent compound, present opportunities for introducing diverse functionalities. For example, the introduction of amino, substituted amino, or heterocyclic moieties at these positions has been a common strategy in the development of bioactive pyrimidine derivatives, often leading to enhanced interactions with biological targets through hydrogen bonding or other non-covalent interactions.

A study on the synthesis and biological activity of various 4-substituted pyrimidines, including 4-alkoxypyrimidines, highlighted the importance of the substituent at the C4 position in determining the antibacterial activity of the compounds nih.gov. Although this study did not focus specifically on the 6-methyl variant, it underscores the principle that modifications at this position are critical for biological function.

| Modification Site | Potential Modification | Predicted Impact on Bioactivity |

| C4-ethoxy group | Varying alkyl chain length | Altered lipophilicity and membrane permeability |

| Introduction of unsaturation | Modified metabolic stability | |

| Addition of cyclic groups | Enhanced target binding through conformational restriction | |

| C6-methyl group | Replacement with other alkyl groups | Fine-tuning of steric and electronic properties |

| Substitution with electron-withdrawing groups | Altered ring electronics and potential for new interactions | |

| Introduction of aromatic rings | Potential for π-π stacking interactions with the target | |

| C2 and C5 positions | Addition of amino or substituted amino groups | Introduction of hydrogen bond donors/acceptors |

| Incorporation of heterocyclic moieties | Increased structural diversity and potential for novel interactions |

Design and Synthesis of Analogs with Modified Pharmacological Profiles

The rational design of analogs of this compound with modified pharmacological profiles involves leveraging the insights gained from SAR studies to create new molecules with desired biological activities. This process often involves the synthesis of a library of related compounds, followed by biological screening to identify promising candidates.

The synthesis of such analogs typically starts with a commercially available or readily synthesized precursor, such as 4-chloro-6-methylpyrimidine (B1361110). The ethoxy group can be introduced via nucleophilic substitution of the chlorine atom with sodium ethoxide. Subsequent modifications at other positions can be achieved through various organic reactions.

For example, to explore the impact of different alkoxy groups at the C4 position, a series of sodium alkoxides can be reacted with 4-chloro-6-methylpyrimidine. To modify the C6-methyl group, one might start with a different precursor, such as a 6-halomethylpyrimidine, which would allow for the introduction of various nucleophiles.

While specific examples of the design and synthesis of analogs starting directly from this compound for pharmacological profiling are not abundant in the literature, the use of closely related building blocks is well-established. For instance, 5-bromo-4-ethoxy-6-methylpyrimidine has been utilized as an intermediate in the synthesis of more complex molecules, indicating the feasibility of derivatizing the this compound core.

The general synthetic strategies for creating a library of analogs for pharmacological screening would involve:

Modification of the C4-alkoxy group: A series of alcohols with varying chain lengths, branching, and cyclic structures can be used to displace a leaving group (e.g., chloride) at the C4 position of a 6-methylpyrimidine precursor.

Variation of the C6-substituent: Starting with a 4-ethoxypyrimidine precursor that has a modifiable group at the C6 position (e.g., a halogen or a carbonyl group) would allow for the introduction of a variety of substituents through cross-coupling reactions or nucleophilic additions.

Substitution at the C2 and C5 positions: Electrophilic or nucleophilic aromatic substitution reactions on the this compound ring, where feasible, could be employed to introduce new functional groups at these positions.

Computational and Theoretical Studies on 4 Ethoxy 6 Methylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the prediction of molecular properties with a high degree of accuracy. These calculations are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between computational cost and accuracy. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wave function. Studies on various pyrimidine (B1678525) derivatives frequently employ DFT to understand their molecular and electronic properties. For instance, DFT has been used to explore the molecular characteristics of compounds like 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. jacsdirectory.com

A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For example, in a study on a pyrimidine derivative, the geometry was optimized using the B3LYP functional with a 6-311++G(d,p) basis set to determine the most stable conformer. irjweb.com Theoretical calculations on another pyrimidine derivative showed that the optimized bond lengths and angles were in good agreement with experimental data. scielo.org.mx

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Derivative (Illustrative) (Note: This table is illustrative and does not represent data for 4-Ethoxy-6-methylpyrimidine, as specific studies are unavailable.)

| Parameter | Calculated Value |

|---|---|

| C-N Bond Length (Å) | 1.34 |

| C-C Bond Length (Å) | 1.39 |

| N-C-N Bond Angle (°) | 115 |

| C-C-C Bond Angle (°) | 120 |

The electronic properties of a molecule are often described in terms of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally indicates a more reactive molecule. nih.govthaiscience.info DFT calculations are widely used to determine these orbital energies and their spatial distributions. For instance, HOMO-LUMO analysis of pyrimidine derivatives has been used to explain charge transfer interactions within the molecules. nih.govmaterialsciencejournal.org

Table 2: Illustrative HOMO-LUMO Energies and Related Parameters for a Pyrimidine Derivative (Note: This table is illustrative and does not represent data for this compound.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent intermediate potentials. researchgate.net MEP analysis has been applied to various pyrimidine derivatives to identify their reactive sites. For example, in a study of 4-Phenylpyrimidine, the MEP map was used to understand the regions of reactivity of the molecule. researchgate.net

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data in the theoretical model. nih.gov These methods can be computationally demanding but offer high accuracy. The Hartree-Fock (HF) method is a fundamental ab initio approach. A comparative study on 2-Amino-4-Methoxy-6-Methyl Pyrimidine utilized both ab initio (HF) and DFT (B3LYP) methods to analyze its molecular geometry and thermodynamic parameters. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them much faster than ab initio or DFT methods. wikipedia.org This allows for the study of larger molecular systems. nih.gov Common semi-empirical methods include AM1, PM3, and MNDO. wikipedia.orgmpg.de While less accurate than more rigorous methods, they are useful for preliminary conformational analysis and for studying large molecules where other methods are computationally prohibitive. researchgate.net

Density Functional Theory (DFT) Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. Molecular dynamics (MD) simulations are a key component of molecular modeling that allow for the study of the time-dependent behavior of a molecular system. rsc.org MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. researchgate.netmdpi.com This provides insights into conformational changes, molecular motion, and interactions between molecules. While specific MD simulations for this compound were not found, this technique is widely applied to organic molecules to understand their dynamic properties in different environments, such as in solution or in a crystal lattice. rsc.org

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis is the orientation of the flexible ethoxy group relative to the rigid pyrimidine ring. Understanding the molecule's preferred three-dimensional shape is crucial as it dictates how it interacts with its environment, including biological receptors.

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to perform conformational analysis. tandfonline.comresearchgate.net By calculating the potential energy surface as a function of the dihedral angle of the C-O bond, researchers can identify the most stable, low-energy conformers. These calculations account for steric hindrance between the ethyl group and the methyl group or ring atoms, as well as electronic effects such as hyperconjugation. For alkoxy-substituted heterocycles, the planarity of the substituent with respect to the ring is a key determinant of stability. rsc.org The results of such an analysis typically provide the relative energies of different stable conformations.

| Conformer | Description of Ethoxy Group Orientation | Relative Energy (kJ/mol) | Population at 298 K (%) |

|---|---|---|---|

| A | Ethyl group is roughly planar with the pyrimidine ring, pointing away from the methyl group. | 0.00 | ~75% |

| B | Ethyl group is perpendicular (out-of-plane) to the pyrimidine ring. | 5.20 | ~15% |

| C | Ethyl group is roughly planar with the pyrimidine ring, pointing towards the methyl group (sterically hindered). | 10.50 | ~10% |

Reactivity Predictions and Mechanistic Insights

Computational chemistry offers profound insights into the chemical reactivity of molecules and the mechanisms of their reactions. researchgate.net By calculating various electronic properties, it is possible to predict which parts of the this compound molecule are most likely to participate in chemical reactions.

To understand potential reaction pathways, computational models are used to map the molecule's electronic landscape. Key tools include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, making them likely sites for protonation or coordination to metal ions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic site), while the LUMO is the region most likely to accept an electron (electrophilic site). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. DFT calculations can precisely map the distribution and energies of these orbitals. researchgate.net

When a molecule can react at multiple sites, computational methods can predict the most likely outcome. For substituted pyrimidines, reactions like electrophilic aromatic substitution or nucleophilic attack can have several possible products. Theoretical calculations can elucidate the selectivity of these transformations by modeling the transition states for each possible reaction pathway. nih.gov The pathway with the lowest activation energy barrier is kinetically favored and will correspond to the major product. This approach allows for the rationalization of observed experimental outcomes and the prediction of reactivity for new, unstudied reactions. acs.org

| Atom/Site | Predicted Reactivity Type | Computational Rationale |

|---|---|---|

| N1 and N3 | Nucleophilic / Basic | High negative electrostatic potential (from MEP); significant contribution to HOMO. Likely sites for protonation. |

| C2, C4, C6 | Electrophilic | Significant positive charge; contribution to LUMO. Susceptible to nucleophilic attack. |

| C5 | Susceptible to Electrophilic Attack | Electron-rich site due to donating effects of substituents, making it a potential site for electrophilic substitution. |

In Silico Screening and Drug Design for Derivatives

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors used in cancer therapy. nih.govnih.govacs.org Consequently, derivatives of this compound are attractive candidates for drug design, and in silico screening methods are essential for efficiently exploring their therapeutic potential. biotech-asia.orgeurekaselect.com

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules that bind to it (ligands) has been identified. The core principle is that molecules with similar structures or properties are likely to have similar biological activities.

For derivatives of this compound, an LBDD approach would involve:

Pharmacophore Modeling: A collection of known active pyrimidine derivatives would be computationally overlaid to identify the common chemical features essential for their biological activity. These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. The resulting 3D arrangement of these features creates a pharmacophore model. acs.org

Virtual Screening: This pharmacophore model is then used as a 3D query to search large databases of virtual compounds. Molecules from the database that match the pharmacophore are identified as potential "hits" for further investigation.

When the 3D structure of the target protein (e.g., a specific kinase) is known, structure-based drug design can be a powerful strategy. nih.gov This approach relies on understanding the precise interactions between the ligand and the protein's binding site.

The process for SBDD with this compound derivatives would include:

Molecular Docking: A virtual library of this compound derivatives is computationally "docked" into the active site of the target protein. Docking algorithms predict the preferred binding pose and calculate a "docking score," which estimates the binding affinity. tandfonline.com

Lead Optimization: The docking results reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the most promising derivatives and the protein's amino acid residues. This information guides medicinal chemists in modifying the pyrimidine scaffold—for instance, by adding or changing substituents—to improve binding affinity, selectivity, and pharmacokinetic properties, ultimately leading to more potent and effective drug candidates. acs.org

Analytical and Spectroscopic Characterization in Research of 4 Ethoxy 6 Methylpyrimidine

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of 1D (¹H, ¹³C) and 2D NMR spectra, researchers can map out the connectivity of atoms within the molecule.

The ¹H NMR spectrum of 4-Ethoxy-6-methylpyrimidine provides distinct signals that correspond to each unique proton environment in the molecule. The ethoxy group characteristically presents as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, arising from scalar coupling to each other. The methyl group attached to the pyrimidine (B1678525) ring at position 6 typically appears as a sharp singlet. The two protons on the pyrimidine ring itself at positions 2 and 5 also produce distinct singlets, with their chemical shifts influenced by the electronic effects of the ring nitrogen atoms and the ethoxy substituent.

Based on data from analogous pyrimidine structures, the expected chemical shifts can be estimated. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Ring H (C2-H) | ~8.4 | Singlet (s) |

| Ring H (C5-H) | ~6.7 | Singlet (s) |

| Methylene (-OCH₂-) | ~4.4 | Quartet (q) |

| Ring Methyl (-CH₃) | ~2.4 | Singlet (s) |

Note: Predicted values are based on related structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to each unique carbon atom. The chemical shifts of the pyrimidine ring carbons are found in the aromatic region, with their specific positions dictated by the attached substituents and in-ring nitrogen atoms. The carbons of the ethoxy and methyl groups appear in the upfield aliphatic region of the spectrum. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

|---|---|

| C4 (C-OEt) | ~170 |

| C6 (C-CH₃) | ~168 |

| C2 (CH) | ~158 |

| C5 (CH) | ~107 |

| Methylene (-OC H₂-) | ~62 |

| Ring Methyl (-C H₃) | ~24 |

Note: Predicted values are based on related structures and may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the singlet at ~2.4 ppm to the methyl carbon at ~24 ppm. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for piecing together the molecular framework by showing correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). researchgate.net Key correlations would include the C6-methyl protons showing a cross-peak to the C6 and C5 carbons of the pyrimidine ring, and the OCH₂ protons of the ethoxy group correlating to the C4 carbon of the ring, thus confirming the positions of the substituents. ipb.ptnih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). sphinxsai.com For this compound, with a molecular formula of C₇H₁₀N₂O, the expected molecular weight is approximately 138.17 g/mol . echemi.comchembk.comhongglory.com The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 138. Analysis of the fragmentation pattern, which involves the cleavage of the molecule, can provide further structural information. Common fragmentation pathways for related ethoxy-pyrimidines include the loss of an ethoxy radical or cleavage of the pyrimidine ring. sapub.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). measurlabs.com This precision allows for the determination of the exact elemental composition of the molecule, which serves as definitive proof of its chemical formula. mdpi.comsemanticscholar.org

For this compound, the calculated exact mass for the molecular formula C₇H₁₀N₂O is 138.0793 g/mol . echemi.com An HRMS analysis is expected to yield an experimental mass value that matches this calculated value very closely, thereby confirming the elemental composition and corroborating the structural data obtained from NMR spectroscopy. acs.org

LC-MS and GC-MS for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the definitive identification and purity assessment of this compound. These hyphenated techniques combine the separation power of chromatography with the mass-analyzing capabilities of mass spectrometry, providing a high degree of certainty in analysis. nih.gov

In a typical LC-MS analysis, the compound is first passed through a liquid chromatography column to separate it from any impurities or byproducts. nih.gov The eluent from the column is then introduced into the mass spectrometer, where the molecules are ionized and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For this compound (C₇H₁₀N₂O), the molecular ion peak would be expected at an m/z corresponding to its molecular weight of 138.16 g/mol . myskinrecipes.com The fragmentation pattern observed in the mass spectrum provides further structural confirmation.

GC-MS operates on a similar principle, but with the sample being vaporized and separated in a gas chromatograph before entering the mass spectrometer. chromatographyonline.com GC-MS is particularly useful for volatile and thermally stable compounds. The retention time in the gas chromatograph, combined with the mass spectrum, provides a robust method for identification. Free, searchable GC-MS spectral libraries, which contain data for thousands of compounds, can be used to compare and confirm the identity of unknown substances. caymanchem.com

The data generated from these techniques are crucial for:

Confirming Molecular Weight: The molecular ion peak in the mass spectrum directly corresponds to the molecular weight of this compound.

Structural Elucidation: The fragmentation pattern provides information about the different parts of the molecule, aiding in the confirmation of its structure.

Purity Assessment: The chromatogram from the LC or GC component reveals the presence of any impurities, which would appear as separate peaks. nih.gov

For complex samples, such as in metabolic studies or environmental analysis, LC-MS/MS (tandem mass spectrometry) offers even greater specificity and sensitivity. nih.gov This technique involves multiple stages of mass analysis, allowing for the isolation and fragmentation of specific ions, which is invaluable for quantifying trace amounts of the compound in complex matrices. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of this compound. researchgate.net These methods probe the vibrational modes of a molecule, which are specific to the types of bonds present and their arrangement. renishaw.com

Vibrational Mode Analysis

The vibrational spectrum of this compound is characterized by a series of absorption bands in the IR spectrum and scattered peaks in the Raman spectrum, each corresponding to a specific molecular vibration. chromatographyonline.com The analysis of these vibrational modes allows for the identification of key functional groups within the molecule.

Key expected vibrational modes for this compound include:

C-H vibrations: Aromatic C-H stretching vibrations from the pyrimidine ring are typically observed above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and ethoxy groups appear just below 3000 cm⁻¹. masterorganicchemistry.com

C=N and C=C stretching: The pyrimidine ring will exhibit characteristic stretching vibrations in the 1650-1500 cm⁻¹ region.

C-O stretching: The C-O-C stretching of the ethoxy group will produce a strong band, typically in the 1260-1000 cm⁻¹ region.

Ring vibrations: The pyrimidine ring itself has several characteristic "breathing" and deformation modes. renishaw.com

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for studying the pyrimidine ring and the C-C backbone. spectroscopyonline.com Conversely, IR spectroscopy is more sensitive to polar bonds, such as the C-O and potential C=N bonds. masterorganicchemistry.com The combination of both techniques provides a more complete picture of the vibrational landscape of the molecule. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to simulate the vibrational spectra and aid in the assignment of experimental bands to specific vibrational modes. researchgate.netresearchgate.net

Table of Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| C=N/C=C Ring Stretch | 1650 - 1500 | IR, Raman |

| C-O-C Ether Stretch | 1260 - 1000 | IR |

| Ring Breathing/Deformation | Fingerprint Region (< 1500) | Raman |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. ijprajournal.com This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. ijprajournal.com For this compound, the UV-Vis spectrum is primarily influenced by the electronic transitions within the pyrimidine ring, which contains π-electrons.

The pyrimidine ring is a chromophore, a part of a molecule responsible for its color. The presence of the ethoxy and methyl substituents on the pyrimidine ring can influence the wavelength of maximum absorption (λmax). These substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum compared to the parent pyrimidine molecule.

UV-Vis spectroscopy is a valuable tool for:

Quantitative Analysis: According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. ijprajournal.com This allows for the quantification of this compound in solution.

Studying Electronic Properties: The UV-Vis spectrum provides insights into the electronic structure of the molecule, including the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bohrium.com

Monitoring Reactions: Changes in the UV-Vis spectrum can be used to monitor the progress of chemical reactions involving this compound.

The analysis is typically carried out by dissolving the compound in a suitable solvent that does not absorb in the same region, such as ethanol (B145695) or water, and measuring the absorbance across the UV-Vis range (typically 200-800 nm). mdpi.com

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound from complex mixtures. mdpi.comsielc.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. mdpi.comsielc.com

Reverse-Phase HPLC

Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to nonpolar compounds like this compound. mdpi.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.com

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds, like this compound, will have a stronger affinity for the nonpolar stationary phase and will therefore be retained longer on the column, resulting in a longer retention time. More polar impurities will elute earlier.

A typical RP-HPLC method for the analysis of this compound would involve:

Column: A C18 or C8 column.

Mobile Phase: A gradient or isocratic mixture of water and acetonitrile or methanol, often with a small amount of an acid (like formic acid or phosphoric acid) to improve peak shape. chromatographyonline.com

Detection: UV detection is commonly used, as the pyrimidine ring of this compound absorbs UV light. The wavelength of detection would be set at or near the λmax determined by UV-Vis spectroscopy.

Table of RP-HPLC Parameters for Analysis of Pyrimidine Derivatives

| Parameter | Typical Setting | Purpose |

| Stationary Phase | C18 or C8 silica (B1680970) | Provides a nonpolar surface for hydrophobic interactions. |

| Mobile Phase | Water/Acetonitrile or Water/Methanol | Elutes the compound from the column; the ratio determines the retention time. |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the separation. |

| Detection | UV at λmax | Quantifies the amount of compound eluting from the column. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced onto the column. |

By carefully optimizing these parameters, a robust and reproducible RP-HPLC method can be developed for the routine analysis and quality control of this compound.

Ion-Exchange Chromatographygsconlinepress.com

Ion-exchange chromatography (IEC) is a powerful technique for the separation of molecules based on their net charge. bio-rad.com The process utilizes a stationary phase with charged functional groups that reversibly bind oppositely charged analyte ions. ksu.edu.sa The separation is based on the electrostatic interactions between the charged analytes and the charged stationary phase. gsconlinepress.com

While specific studies detailing the use of IEC for this compound are not prevalent in the reviewed literature, the technique's principles allow for its theoretical application. The pyrimidine ring contains nitrogen atoms that can be protonated under acidic conditions, imparting a positive charge on the molecule. In this cationic form, this compound could be separated using a cation exchange column, which has a negatively charged stationary phase. bio-rad.comksu.edu.sa Elution would then be achieved by increasing the salt concentration or the pH of the mobile phase to release the bound compound. bio-rad.com This method is highly effective for purifying charged polar solutes from various media. gsconlinepress.com

Types of Ion Exchangers Applicable:

| Exchanger Type | Stationary Phase Charge | Analyte Charge | Principle |

|---|---|---|---|

| Cation Exchange | Negative | Positive (Cationic) | Retains positively charged molecules. ksu.edu.sa |

| Anion Exchange | Positive | Negative (Anionic) | Retains negatively charged molecules. ksu.edu.sa |

Gas Chromatography (GC)epa.gov

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and semi-volatile organic compounds. epa.gov Although specific GC methods for this compound are not detailed, the analysis of related pyrimidine derivatives by GC, often coupled with Mass Spectrometry (GC-MS), is documented. evitachem.com Given its likely semi-volatile nature, GC is a highly suitable method for the analysis of this compound.

In a typical GC-MS analysis, the sample is injected into a heated port, where it vaporizes. An inert carrier gas (mobile phase) sweeps the vaporized analytes onto a capillary column containing the stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases. The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both qualitative identification and quantitative measurement. epa.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for monitoring reaction progress, identifying compounds, and assessing purity. iitg.ac.inumlub.pl For derivatives of this compound, TLC has been effectively used for purity evaluation. ptfarm.pl

The separation is achieved on a plate coated with a thin layer of an adsorbent material (the stationary phase), such as silica gel. iitg.ac.in The plate is placed in a chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action. Different compounds travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase, resulting in separation. umlub.pl The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. iitg.ac.in

A documented TLC method for a related derivative provides a practical example of the conditions that could be adapted for this compound. ptfarm.pl

TLC System for a this compound Derivative

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 coated plates. ptfarm.pl |

| Mobile Phase | Butanol : Acetic Acid : Water (80:12:30 v/v/v). ptfarm.pl |

| Visualization | UV light at 254 nm and 365 nm. ptfarm.pl |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. scribd.com It provides precise data on bond lengths, bond angles, and stereochemistry. scribd.com The application of this technique has been confirmed for derivatives of 4-ethoxy-pyrimidine, such as 4-ethoxy-6-(naphthalen-1-yl)pyrimidin-2-amine, whose structure was elucidated by single-crystal X-ray diffraction. informahealthcare.com

Single-Crystal X-ray Diffractionunimi.it

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the molecular structure of a compound. unimi.it The technique requires a high-quality, single crystal (typically 50-250 microns) which is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. scribd.com The resulting diffraction pattern is analyzed to calculate the electron density distribution, which in turn reveals the precise positions of atoms in the crystal lattice. scribd.com

This analysis yields a wealth of structural information, including the unit cell parameters (the fundamental repeating unit of the crystal), bond lengths, and bond angles. scribd.com While the specific crystal structure of this compound is not publicly available, data from related pyrimidine structures illustrate the type of information obtained. researchgate.net

Typical Crystallographic Data from SCXRD Analysis

| Parameter | Description | Example Value (for a pyrimidine derivative researchgate.net) |

|---|---|---|

| Crystal System | One of the seven crystal systems (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | Describes the symmetry elements of the crystal. | P21/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 14.892(7), b = 6.129(3), c = 14.889(7) |

| **β (°) ** | The angle between the 'a' and 'c' crystal axes in a monoclinic system. | 109.795(8) |

| **V (ų) ** | The volume of the unit cell. | 1278.7(10) |

| Z | The number of molecules per unit cell. | 2 |

Powder X-ray Diffraction (PXRD)dectris.com

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline (powder) sample. dectris.com Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern of concentric rings. This pattern serves as a unique "fingerprint" for a specific crystalline solid. researchgate.net

PXRD is invaluable for:

Phase Identification: Comparing the obtained diffraction pattern to a database of known patterns to identify the compound. nist.gov

Purity Assessment: Detecting the presence of crystalline impurities or different polymorphic forms, as they will produce their own distinct diffraction peaks. Modern instruments can achieve a limit of detection below 0.1% for impurities. americanpharmaceuticalreview.com

Analysis of Bulk Material: Ensuring that the bulk powder of a synthesized compound is the same crystalline phase as the single crystal used for SCXRD analysis.

Conceptual PXRD Data for Purity Analysis

| 2θ Angle (°) | Intensity (Pure Sample) | Intensity (Sample with Impurity) | Interpretation |

|---|---|---|---|

| 10.5 | High | High | Characteristic peak of this compound |

| 15.2 | High | High | Characteristic peak of this compound |

| 18.8 | None | Low | Peak corresponding to a crystalline impurity. |

Advanced Analytical Techniques

Beyond the core methods, other advanced techniques are vital for a full characterization. High-Performance Liquid Chromatography (HPLC) is frequently used for purity determination of related pyrimidine compounds. lgcstandards.com Often coupled with mass spectrometry (LC-MS) or other detectors, HPLC provides high-resolution separation and sensitive detection. ptfarm.plbldpharm.com For instance, a validated reverse-phase HPLC (RP-HPLC) method has been described for a similar compound, utilizing an octadecyl silane (B1218182) (C18) column with a buffered acetonitrile mobile phase for separation. ptfarm.pl

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone technique, providing detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. NMR data has been reported for various derivatives of this compound, confirming structural assignments. nih.gov

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This mobility is a function of the ion's charge, size, and the viscosity of the separation buffer. While no specific, publicly available research studies have detailed the use of CZE for the analysis of this compound, the technique is well-suited for the analysis of pyrimidine derivatives and would be a valuable tool for its characterization.

Principles and Hypothetical Application to this compound

In a hypothetical CZE method for this compound, the compound would be dissolved in a suitable buffer and introduced into a fused-silica capillary. A high voltage would then be applied across the capillary, causing the migration of ions. The pyrimidine ring in this compound possesses basic nitrogen atoms that can be protonated in an acidic buffer, giving the molecule a positive charge and allowing it to be separated based on its charge-to-size ratio.

Key parameters that would need to be optimized for a CZE method for this compound would include:

Buffer pH: This would be critical to control the ionization state of the molecule. A pH below the pKa of the pyrimidine nitrogens would ensure full protonation and consistent electrophoretic mobility.

Buffer Concentration: This affects the ionic strength of the medium, which in turn influences the electroosmotic flow (EOF) and the separation resolution.

Capillary Dimensions: The length and internal diameter of the capillary impact the separation efficiency and analysis time.

CZE could be employed for various analytical tasks related to this compound, such as:

Purity Assessment: To separate the main compound from any impurities, starting materials, or by-products from its synthesis.

Impurity Profiling: To identify and quantify impurities present in a sample.

Quantitative Analysis: To determine the concentration of this compound in various matrices.

Table 3: Potential CZE Parameters for Analysis of this compound

| Parameter | Potential Range/Type | Rationale |

|---|---|---|

| Capillary | Fused-silica | Standard for CZE, provides a negatively charged surface at neutral and basic pH. |

| Buffer | Phosphate or Borate | Common buffers used in CZE, offering good buffering capacity over a range of pH values. |

| pH | 2.5 - 5.0 | To ensure protonation of the pyrimidine nitrogens for separation in cationic mode. |

| Voltage | 10 - 30 kV | To achieve efficient migration and separation. |

Stable Isotope Tracing for Metabolic Studies

Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify metabolic fluxes. This methodology involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system and then tracking the incorporation of the isotope into downstream metabolites using mass spectrometry or NMR.

Principles and Hypothetical Application to this compound

To date, there are no specific published studies on the metabolic fate of this compound using stable isotope tracing. However, the principles of this technique could be readily applied to investigate its metabolism.

A hypothetical study could involve synthesizing this compound with a stable isotope label, for instance, by incorporating ¹³C atoms into the pyrimidine ring or the ethoxy group. This labeled compound would then be administered to an in vitro (e.g., cell culture, liver microsomes) or in vivo (e.g., animal model) system.

Following a period of metabolism, biological samples (e.g., cells, plasma, urine) would be collected, and the metabolites would be extracted. The extracts would then be analyzed by a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS) to identify and quantify the labeled metabolites. The mass shift corresponding to the incorporated stable isotopes would allow for the unambiguous identification of molecules derived from the administered this compound.

This approach could provide detailed insights into:

Metabolic Pathways: Identifying the major biotransformation reactions that this compound undergoes, such as oxidation, hydroxylation, dealkylation, or conjugation.

Metabolite Identification: Determining the chemical structures of the resulting metabolites.

Metabolic Rate: Quantifying the rate at which this compound is metabolized.

Table 4: Hypothetical Labeled Precursors for Stable Isotope Tracing of this compound

| Labeled Precursor | Potential Metabolic Pathway to be Traced |

|---|---|

| [¹³C₄]-4-Ethoxy-6-methylpyrimidine | Tracing the fate of the pyrimidine ring. |

| [¹³C₂]-4-Ethoxy-6-methylpyrimidine (in the ethoxy group) | Investigating O-de-ethylation. |

Biological and Biomedical Research on Pyrimidine Derivatives General Context